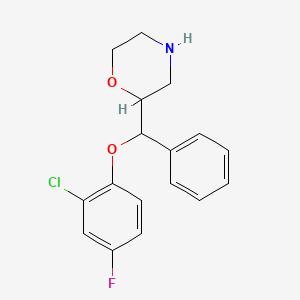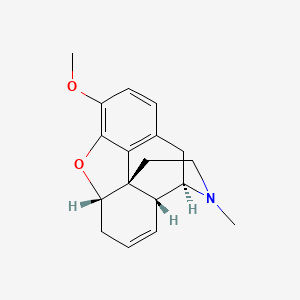![molecular formula C19H29ClN2O B10793291 Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- CAS No. 122718-49-4](/img/structure/B10793291.png)
Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- is an organic compound with the molecular formula C19H29ClN2O. This compound is characterized by the presence of a cyclohexanol moiety substituted with a 3-chlorophenyl group and a 4-methyl-1-piperazinyl group. It is a complex molecule that finds applications in various fields due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chlorophenylacetonitrile with 4-methylpiperazine under specific conditions to form an intermediate, which is then subjected to further reactions to introduce the cyclohexanol moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological targets.
Mécanisme D'action
The mechanism of action of Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A simpler analog with a hydroxyl group attached to a cyclohexane ring.
3-Chlorophenylacetonitrile: A precursor in the synthesis of the target compound.
4-Methylpiperazine: Another precursor used in the synthesis.
Uniqueness
Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- is unique due to its complex structure, which combines multiple functional groups and aromatic rings.
Propriétés
Numéro CAS |
122718-49-4 |
|---|---|
Formule moléculaire |
C19H29ClN2O |
Poids moléculaire |
336.9 g/mol |
Nom IUPAC |
1-[1-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C19H29ClN2O/c1-21-10-12-22(13-11-21)15-18(16-6-5-7-17(20)14-16)19(23)8-3-2-4-9-19/h5-7,14,18,23H,2-4,8-13,15H2,1H3 |
Clé InChI |
GRUIIAQNNWQJPW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC(C2=CC(=CC=C2)Cl)C3(CCCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrocholoride](/img/structure/B10793209.png)
![(R)-2-((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1-methylpyrrolidine hydrochloride](/img/structure/B10793215.png)
![1-{2-(3-Methylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl}cyclohexanol Dihydrocholoride](/img/structure/B10793219.png)
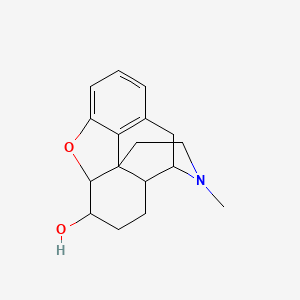
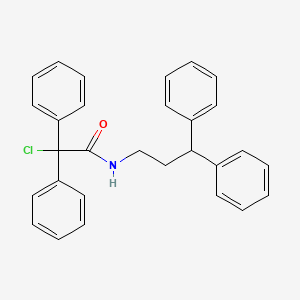
![(-)-1-{(1S)-2-(4-Methylpiperazin-1-yl)-1-[3-(trifluoromethoxy)phenyl]ethyl}cyclohexanol Dihydrocholoride](/img/structure/B10793243.png)
![1-[1-(3-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrocholoride](/img/structure/B10793248.png)
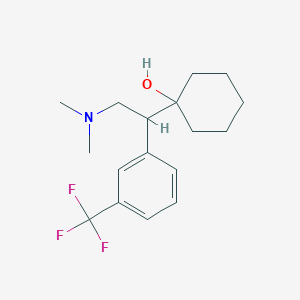
![1-{2-(4-Methylpiperazin-1-yl)-1-[4-(trifluoromethoxy)phenyl]ethyl}cyclohexanol Dihydrocholoride](/img/structure/B10793257.png)
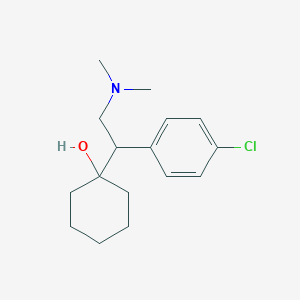
![1-[1-(3-Methoxyphenyl)-2-(4-methyl-1-piperazinyl)ethyl]cyclohexanol Dihydrochloride](/img/structure/B10793267.png)
![(6-Fluoro-2,2-diphenyl-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone](/img/structure/B10793270.png)
